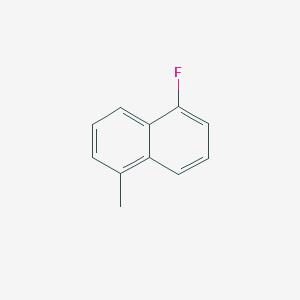

1-Fluoro-5-methylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51010-55-0 |

|---|---|

Molecular Formula |

C11H9F |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

1-fluoro-5-methylnaphthalene |

InChI |

InChI=1S/C11H9F/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 |

InChI Key |

ZVYMGKTYHMXBPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Fluoro 5 Methylnaphthalene

Regioselective Functionalization Strategies for Fluorinated Naphthalenes

The synthesis of isomerically pure fluorinated naphthalenes is a significant challenge due to the similar reactivity of different positions on the naphthalene (B1677914) ring. Consequently, research has focused on developing highly regioselective methods to control the placement of the fluorine substituent.

Directed Ortho-Metalation and Electrophilic Fluorination Approaches

Direct electrophilic fluorination is a primary method for creating C-F bonds on aromatic rings. For naphthalene substrates, this approach often contends with issues of regioselectivity. The direct fluorination of unsubstituted naphthalene using electrophilic N-F reagents like Selectfluor™ or Accufluor™ typically yields a mixture of 1-fluoronaphthalene (B124137) and 2-fluoronaphthalene, with the former being the major product due to the higher reactivity of the α-position. acs.orgacs.orgoup.com The presence of a methyl group at the 5-position in 1-fluoro-5-methylnaphthalene further influences the reaction's regioselectivity, directing incoming electrophiles, but the formation of multiple isomers often remains a challenge. oup.com

To overcome the challenge of regioselectivity, directed ortho-metalation (DoM) presents a powerful, albeit indirect, strategy. wikipedia.org DoM involves the use of a directing metalation group (DMG), such as an amide or O-carbamate, which complexes with an organolithium base to facilitate deprotonation at the specific ortho position. wikipedia.orgcost-chaos.org While the methyl group itself is not a DMG, a synthetic route for this compound could be envisioned where a DMG is temporarily installed on the 5-methylnaphthalene scaffold. For instance, functionalization at the C-2 position with a DMG would direct lithiation to the C-1 position, allowing for subsequent quenching with an electrophilic fluorine source (e.g., N-fluorobenzenesulfonimide, NFSI) to precisely install the fluorine atom. The DMG could then be removed to yield the final product.

Another advanced technique involves palladium-catalyzed C-H activation. For example, using an oxalyl amide directing group on a benzylamine (B48309) derivative, regioselective C-H fluorination has been achieved with a palladium(II) acetate (B1210297) catalyst and NFSI as the fluorine source. ucl.ac.uk A similar strategy could potentially be adapted for the 5-methylnaphthalene system to achieve high isomer selectivity.

Nucleophilic Aromatic Substitution Pathways for C-F Bond Formation

Nucleophilic aromatic substitution (SNAr) provides a complementary route to the C-F bond, particularly through the halogen-exchange (Halex) process. nih.gov This method involves the displacement of a leaving group, typically a chloride or bromide atom, by a fluoride (B91410) ion. The synthesis of this compound via this pathway would necessitate the preparation of a precursor such as 1-bromo-5-methylnaphthalene (B1331382) or 1-chloro-5-methylnaphthalene.

The reaction is typically performed using sources of fluoride ion like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidinone (NMP). nih.govacs.org The efficiency of the SNAr reaction is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups activate the ring toward nucleophilic attack. researchgate.net The electron-donating nature of the methyl group in 5-methylnaphthalene makes the ring less activated, potentially requiring more forcing reaction conditions. A significant challenge in the SNAr fluorination of naphthalenes can be the formation of aryne intermediates, which can lead to a loss of regioselectivity. For instance, the fluorination of 2-bromonaphthalene (B93597) with tetramethylammonium (B1211777) fluoride was found to produce a mixture of 1- and 2-fluoronaphthalene, consistent with an aryne mechanism. nih.gov

Cyclization and Annulation Reactions for Naphthalene Core Construction

Instead of functionalizing a pre-existing naphthalene ring, modern synthetic chemistry often employs cyclization and annulation reactions to construct the aromatic core with the desired substituents already incorporated or strategically placed for introduction. This "bottom-up" approach can offer superior control over isomerism.

A notable example is the base-catalyzed cyclization of (E)-monofluoroenynes. acs.orgacs.org This strategy involves preparing an acyclic precursor containing a fluorine atom and a suitably placed alkyne and aryl group. Treatment with a base like DBU or DABCO in a high-boiling polar solvent such as NMP induces cyclization to form the fluorinated naphthalene ring in good to excellent yields. acs.orgacs.org For this compound, a hypothetical (E)-monofluoroenyne precursor could be designed to ensure the correct final substitution pattern.

Other powerful annulation methods include:

Bergman Cyclization : Fluorinated benzo-fused enediynes can undergo thermal Bergman cyclization to produce fluorinated naphthalene derivatives. researchgate.net This route builds the aromatic system through a diradical intermediate.

Transition Metal-Mediated Annulation : Various transition metals, including palladium, nickel, and gold, catalyze cocyclization reactions to form naphthalene rings. nih.gov For example, a palladium-catalyzed cocyclization of a diyne ester and an aryne can construct the naphthalene core, offering a route that tolerates diverse functional groups. nih.gov

Electrophilic Cyclization : Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization when treated with electrophiles like iodine monochloride (ICl) or bromine, yielding highly substituted naphthalenes. nih.gov This methodology could be adapted to incorporate fluorine.

Precursor Design and Synthesis for Selective Fluorination

The success of many synthetic strategies for this compound hinges on the availability of specifically functionalized precursors. The design and synthesis of these intermediates are therefore of critical importance.

Synthesis of Halogenated Methylnaphthalene Intermediates

Halogenated methylnaphthalenes are key precursors for SNAr reactions. The synthesis of 1-bromo-5-methylnaphthalene or 1-chloro-5-methylnaphthalene can be achieved through the direct electrophilic halogenation of 5-methylnaphthalene. The regiochemical outcome of this reaction is governed by the directing effects of the naphthalene ring system, which favors substitution at the α-position (C1, C4, C5, C8), and the activating effect of the methyl group.

Another classical and reliable route to these intermediates is the Sandmeyer reaction, starting from 5-methyl-1-naphthylamine . Diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with the appropriate copper(I) halide (CuBr or CuCl) yields the desired 1-halo-5-methylnaphthalene. chemicalbook.com This amine precursor is also the starting point for the Balz-Schiemann reaction, where the diazonium salt is isolated as a tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt and then thermally decomposed to give the fluorinated product directly. acs.orgacs.orggoogle.com

| Precursor Compound | Synthetic Method | Starting Material |

| 1-Bromo-5-methylnaphthalene | Electrophilic Bromination | 5-Methylnaphthalene |

| 1-Bromo-5-methylnaphthalene | Sandmeyer Reaction | 5-Methyl-1-naphthylamine |

| 1-Chloro-5-methylnaphthalene | Sandmeyer Reaction | 5-Methyl-1-naphthylamine |

| 5-Methylnaphthalene-1-diazonium tetrafluoroborate | Diazotization/Anion Exchange | 5-Methyl-1-naphthylamine |

Optimization of Reaction Conditions for High Yield and Isomer Selectivity

Achieving high yield and, crucially, high isomer selectivity requires careful optimization of reaction parameters for each synthetic approach. The choice of reagents, catalysts, solvents, and temperature can dramatically influence the outcome.

For electrophilic fluorination , the choice of the N-F reagent is critical. Reagents like F-TEDA-BF₄ (Selectfluor) and Accufluor™ NFTh offer different levels of reactivity and can be selected based on the substrate's activity. oup.commdpi.com Solvent choice, such as acetonitrile (B52724), can also mediate the reaction's selectivity and efficiency. oup.com

In nucleophilic aromatic substitution (SNAr) , key variables include the fluoride source, solvent, and temperature. Spray-dried potassium fluoride is a common industrial choice, while cesium fluoride offers greater reactivity. nih.gov The use of polar aprotic solvents like DMSO, DMF, or sulfolane (B150427) is essential to solvate the cation and provide a "naked," more nucleophilic fluoride ion. nih.govacs.org Phase-transfer catalysts can also be employed to improve the solubility and reactivity of the fluoride salt.

For cyclization reactions , optimization focuses on the catalyst system and reaction conditions. In the base-catalyzed cyclization of fluoroenynes, the choice of a non-nucleophilic, strong base (e.g., DBU) and a high-boiling point solvent (e.g., NMP) is crucial for driving the reaction to completion. acs.orgacs.org In transition-metal-catalyzed annulations, the selection of the metal, the ligands, and additives is paramount for controlling the catalytic cycle and preventing side reactions. nih.gov

The following table summarizes key optimization parameters for various synthetic routes.

| Synthetic Route | Key Parameters for Optimization | Purpose of Optimization |

| Electrophilic Fluorination | Fluorinating Reagent (e.g., Selectfluor), Solvent (e.g., MeCN), Temperature | Maximize regioselectivity, minimize over-fluorination |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride Source (KF, CsF), Solvent (DMSO, NMP), Temperature, Phase-Transfer Catalyst | Enhance fluoride nucleophilicity, increase reaction rate, ensure high conversion |

| Envyne Cyclization | Base (DBU, DABCO), Solvent (NMP, DMF), Temperature | Ensure complete cyclization, prevent side reactions, improve yield |

| Metal-Catalyzed Annulation | Metal Catalyst (Pd, Ni, Au), Ligands, Additives, Temperature | Control regioselectivity of bond formation, improve catalytic turnover, increase yield |

Green Chemistry Approaches in Fluoronaphthalene Synthesis

The integration of green chemistry principles into the synthesis of fluorinated aromatic compounds is driven by the need to mitigate the environmental impact of traditional synthetic routes. These established methods often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents. core.ac.ukdiva-portal.org Green approaches in the context of this compound synthesis focus on several key areas: the use of safer fluorinating agents, the reduction or elimination of solvents, improved energy efficiency, and the design of processes that minimize waste, as measured by metrics like the E-factor (environmental factor). core.ac.ukmdpi.com

Modern research emphasizes the development of synthetic protocols that are not only efficient but also environmentally benign. rsc.org This includes the adoption of solvent-free reaction conditions, the application of mechanochemistry, and the use of solid-state reagents that are safer to handle and result in simpler product isolation procedures. mdpi.comresearchgate.net

Solvent-Free and Mechanochemical Fluorination

A significant advancement in green fluorination is the move towards solvent-free reactions, which directly addresses the fifth principle of green chemistry by eliminating auxiliary substances. researchgate.netoup.com Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4) and N-Fluorobis(phenylsulfonyl)amine (NFSI) are solids with relatively low melting points, making them amenable to solvent-free (neat) reaction conditions. rsc.orgresearchgate.net Research on the solvent-free fluorination of electron-rich aromatic compounds, such as naphthalene derivatives, has demonstrated that these reactions can be highly efficient. researchgate.net In some cases, conducting the fluorination of aromatic compounds with NFSI without a solvent has been shown to be more selective than when using fluorinating reagents in solution. researchgate.net A notable advantage of this approach is the simplified product isolation, which can often be achieved through vacuum sublimation, completely avoiding the use of solvents for extraction and purification and leading to low E-factor values. mdpi.comresearchgate.net

Mechanochemistry, or grinding, represents another powerful solvent-free technique. ijcmas.com Ionic liquid-assisted grinding (ILAG) has been explored for the electrophilic fluorination of aromatic compounds using F-TEDA-BF4. mdpi.com This method involves grinding the solid reactants with a catalytic amount of an ionic liquid. The ionic liquid acts as a grinding additive that can enhance reaction rates and selectivity. mdpi.com This technique has proven effective for the fluorination of naphthols and other activated systems, offering high yields and low E-factors, highlighting its potential as a sustainable synthetic route. mdpi.com

Comparative Analysis of Fluorination Methods for 1-Methylnaphthalene (B46632)

The direct fluorination of 1-methylnaphthalene is a primary route to obtaining various monofluorinated isomers, including the target this compound. The choice of fluorinating agent and reaction conditions significantly influences the yield and the regioselectivity of the reaction. Greener methods aim to improve upon traditional syntheses by using less hazardous reagents and minimizing waste.

A comparison of different methods for the fluorination of 1-methylnaphthalene reveals the trade-offs between yield, selectivity, and environmental impact. For instance, the use of Accufluor™ NFTh in acetonitrile provides a mixture of isomers, with the desired this compound being a minor product. oup.com While this method uses a modern N-F reagent, it is still performed in a solvent. In contrast, solvent-free methods offer significant environmental benefits by eliminating solvent waste. researchgate.net

The following table details and compares findings from research on the direct fluorination of 1-methylnaphthalene, the immediate precursor to the isomers of fluoromethylnaphthalene.

Interactive Data Table: Comparative Fluorination of 1-Methylnaphthalene

| Method | Fluorinating Agent | Solvent | Conditions | Product Distribution (Relative %) | Overall Yield (%) | Green Chemistry Aspects | Reference |

| Direct Electrophilic Fluorination | Accufluor™ NFTh | Acetonitrile | 80°C, 1 hr | This compound (7%) , 1-Fluoro-4-methylnaphthalene (23%), Difluoro-isomers | 30% | Use of modern N-F reagent. | oup.com |

| Solvent-Free Electrophilic Fluorination | N-Fluorobis(phenylsulfonyl)amine (NFSI) | None | 115°C | Mixture of regioisomers | Not specified | Eliminates solvent waste; potential for higher selectivity. researchgate.net | researchgate.netresearchgate.net |

| Mechanochemistry (ILAG) | Selectfluor™ (F-TEDA-BF4) | None (Ionic Liquid assisted) | Grinding | High potential for fluoronaphthols. | High (by analogy) | Solvent-free; energy efficient; low E-factor. mdpi.com | mdpi.com |

Mechanistic Investigations of 1 Fluoro 5 Methylnaphthalene Reactivity

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl fluorides, where the fluorine atom acts as a leaving group. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the anionic intermediate (Meisenheimer complex). byjus.com

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. The aromaticity is then restored by the expulsion of the leaving group. byjus.com For fluorinated aromatic compounds, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the strong carbon-fluorine bond. masterorganicchemistry.com The high electronegativity of fluorine activates the ring for attack, making fluoroarenes more reactive in SNAr reactions than other haloarenes (F > Cl > Br > I). masterorganicchemistry.com

In the case of 1-fluoro-5-methylnaphthalene, the absence of a strong electron-withdrawing group like a nitro or cyano group makes SNAr reactions challenging under standard conditions. However, such reactions can be achieved with powerful nucleophiles or under forcing conditions (high temperature/pressure). The methyl group provides slight electronic donation, which further disfavors the reaction. Reactions with nucleophiles such as alkoxides, amines, or thiolates would lead to the corresponding ethers, amines, or thioethers, respectively. mdpi.com

| Leaving Group | Reactivity in SNAr | Reason |

| -F | Highest | High electronegativity activates the ring for nucleophilic attack. |

| -Cl | High | Good leaving group ability. |

| -Br | Moderate | Less effective activation compared to F and Cl. |

| -I | Lowest | Poor activator for nucleophilic attack. |

Intramolecular SNAr reactions can occur if a suitable nucleophilic moiety is present on a side chain of the molecule, positioned to allow for a favorable ring-forming cyclization. cas.cn For a derivative of this compound, a side chain containing a nucleophile (e.g., -OH, -NH₂) at the C4 or C6 position could potentially attack the C5 position to displace the methyl group (in an electrophilic substitution) or, more relevantly, a nucleophile on a side chain at the C2 position could attack C1 to displace the fluorine atom. science.gov

Such intramolecular cyclizations are governed by factors including the length and flexibility of the linking chain, with the formation of 5- and 6-membered rings being particularly favored. cas.cn Studies on related systems have demonstrated that intramolecular nucleophilic displacement of a fluorine atom can lead to the synthesis of various heterocyclic structures fused to the naphthalene (B1677914) core. For example, derivatives of 1-bromo-4-arylbutanes can undergo intramolecular Friedel-Crafts alkylation to form fused polynuclear hydrocarbons. researchgate.net While specific studies on this compound are scarce, the principles of intramolecular reactions suggest that appropriately substituted derivatives could serve as precursors for complex polycyclic systems. thieme-connect.comacs.org

Side-Chain Reactivity of the Methyl Group in Naphthalene Derivatives

The methyl group attached to the naphthalene ring can undergo a variety of reactions characteristic of benzylic positions, most notably oxidation and free-radical halogenation. The reactivity of this group is influenced by the stability of the benzylic radical or ionic intermediates that are formed.

Oxidation of the methyl group is a common transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group of methylnaphthalenes to a carboxylic acid. nih.gov This would convert this compound into 1-fluoronaphthalene-5-carboxylic acid. This transformation is significant as it changes the electronic nature of the substituent from electron-donating to electron-withdrawing.

Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, selectively occurs at the benzylic position. researchgate.net This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the naphthalene ring system. For this compound, this reaction would yield 1-fluoro-5-(bromomethyl)naphthalene. This product is a versatile synthetic intermediate, as the benzylic bromide is highly reactive toward nucleophilic substitution (SN1 and SN2) and elimination reactions.

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄, H₂O, heat | 1-Fluoronaphthalene-5-carboxylic acid |

| Radical Bromination | N-Bromosuccinimide (NBS), peroxide/light | 1-Fluoro-5-(bromomethyl)naphthalene |

Functional Group Interconversions at the Methyl Moiety

Functional group interconversion refers to the transformation of one functional group into another through reactions like oxidation, reduction, or substitution. For this compound, the methyl moiety represents a key site for synthetic modification, allowing for the introduction of diverse functionalities while preserving the fluoronaphthalene core. These transformations typically target the benzylic position of the methyl group, which exhibits enhanced reactivity.

Key interconversions at the methyl group include oxidation and halogenation. The oxidation of the methyl group can proceed in a stepwise manner to yield an alcohol, an aldehyde, and ultimately a carboxylic acid. For instance, studies on the microbial metabolism of methyl-substituted naphthalenes have identified clear pathways involving initial methyl hydroxylation to form a hydroxymethyl group (-CH₂OH), which is subsequently oxidized to an aldehyde (-CHO) and then to a naphthoic acid (-COOH). researchgate.net Chemical oxidation of methylnaphthalenes to the corresponding naphthalenecarboxylic acids is also a known transformation, although care must be taken to avoid competing oxidation of the aromatic ring, which can lead to naphthoquinones. tcichemicals.com

A more common and controlled method for functionalization is benzylic halogenation, particularly bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator. This reaction selectively introduces a bromine atom onto the methyl group, converting it to a bromomethyl (-CH₂Br) group. sci-hub.se This transformation is foundational, as the resulting 1-fluoro-5-(bromomethyl)naphthalene is a versatile intermediate. The bromine atom is a good leaving group, enabling subsequent nucleophilic substitution reactions. A prominent example is the conversion of the bromomethyl derivative to a fluoromethyl (-CH₂F) derivative through halogen exchange, which can be accomplished using a fluoride (B91410) source such as cesium fluoride (CsF) in a polar aprotic solvent. rsc.org

Alternatively, the corresponding alcohol, 1-fluoro-5-(hydroxymethyl)naphthalene, can be a precursor for other functional groups. While direct fluorination of such alcohols can be attempted with reagents like Olah's reagent (a hydrogen fluoride-pyridine complex), this pathway is not always successful. rsc.org

The table below summarizes key functional group interconversions at the methyl moiety.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| -CH₃ (Methyl) | Microbial Dioxygenase | -CH₂OH (Hydroxymethyl) | Oxidation researchgate.net |

| -CH₂OH (Hydroxymethyl) | Microbial Dehydrogenase | -CHO (Formyl/Aldehyde) | Oxidation researchgate.net |

| -CHO (Formyl/Aldehyde) | Microbial Dehydrogenase | -COOH (Carboxyl) | Oxidation researchgate.net |

| -CH₃ (Methyl) | N-Bromosuccinimide (NBS) | -CH₂Br (Bromomethyl) | Radical Halogenation sci-hub.se |

| -CH₂Br (Bromomethyl) | Cesium Fluoride (CsF) | -CH₂F (Fluoromethyl) | Nucleophilic Substitution rsc.org |

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for modifying aromatic compounds like this compound. These methods are particularly crucial for forging new carbon-carbon and carbon-heteroatom bonds at positions that are unreactive through other means. The primary challenges and areas of focus involve the activation of the highly stable carbon-fluorine (C-F) bond and the selective functionalization of aromatic carbon-hydrogen (C-H) bonds. rsc.orgwhiterose.ac.uk

Cross-Coupling Reactions at Fluorine and Aromatic C-H Bonds

Transition metal-catalyzed cross-coupling reactions have been developed to functionalize both the C-F and C-H bonds of fluoronaphthalenes. Activating the C-F bond of 1-fluoronaphthalene (B124137) for cross-coupling is challenging due to its high bond strength. However, nickel-based catalyst systems have proven effective.

Several named reactions have been successfully applied to 1-fluoronaphthalene, serving as a model for this compound:

Kumada Coupling: Nickel catalysts featuring diaminophosphine oxide ligands can facilitate the cross-coupling of 1-fluoronaphthalene with Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) to form a new C-C bond at the C1 position. tcichemicals.com

Suzuki-Miyaura Reaction: Nickel catalysis can also enable the Suzuki-Miyaura reaction between fluoronaphthalenes and aryl boronic esters. acs.orgresearchgate.net The addition of metal fluoride cocatalysts, such as ZrF₄ or TiF₄, has been shown to promote this transformation for aryl fluorides on fused aromatic rings. acs.org

Hiyama Coupling: In the presence of a nickel catalyst, 1-fluoronaphthalene can undergo Hiyama cross-coupling with organosilanes, demonstrating the feasibility of this method for C-F bond functionalization under base-free conditions. mq.edu.au

Functionalization of the aromatic C-H bonds of 1-fluoronaphthalene in the presence of the C-F bond presents a different selectivity challenge. Strategies have been developed where a C-H bond is converted into a more reactive species for subsequent coupling. For example, main group metal bases can achieve selective C-H metalation (zincation) of 1-fluoronaphthalene. nih.gov The resulting organozinc intermediate can then participate in a palladium-catalyzed Negishi cross-coupling reaction to form a new C-C bond at a C-H position, leaving the C-F bond intact. nih.gov

The following table summarizes representative transition metal-catalyzed cross-coupling reactions involving the fluoronaphthalene scaffold.

| Reaction Type | Catalyst System | Coupling Partners | Functionalized Bond |

| Kumada Coupling | [Ni(acac)₂] / Diaminophosphine Oxide Ligand | 1-Fluoronaphthalene + Aryl-MgBr | C-F tcichemicals.com |

| Suzuki-Miyaura | Nickel Catalyst / ZrF₄ or TiF₄ | Fluoronaphthalene + Aryl Boronic Ester | C-F acs.org |

| Hiyama Coupling | Nickel Catalyst / Phosphine (B1218219) Ligand | 1-Fluoronaphthalene + Aryl-Si(OR)₃ | C-F mq.edu.au |

| Negishi Coupling | Pd Catalyst | (Metalated)-Fluoronaphthalene + Aryl-Halide | C-H nih.gov |

C-F Bond Activation Methodologies

The success of the cross-coupling reactions described above hinges on the initial activation of the inert C-F bond. This step is a focal point of significant research, with transition metal-mediated oxidative addition being a primary mechanism. whiterose.ac.ukox.ac.uk In this process, a low-valent transition metal complex, typically Ni(0), inserts into the C-F bond, forming an aryl-nickel(II)-fluoride intermediate. mq.edu.aursc.org This oxidative addition is often the rate-limiting and most challenging step of the catalytic cycle.

The efficacy of C-F bond activation is highly dependent on the catalyst system, particularly the ligands coordinated to the metal center. Electron-rich and sterically bulky ligands are often required to promote the difficult oxidative addition.

Phosphine Ligands: Diaminophosphine oxides have been identified as superior ligands for nickel-catalyzed Kumada couplings of aryl fluorides. tcichemicals.com Similarly, specific phosphine ligands are crucial for promoting the Hiyama coupling of 1-fluoronaphthalene. mq.edu.au

N-Heterocyclic Carbenes (NHCs): NHC ligands, such as 1,3-dimesityl-imidazolin-2-ylidene (Mes₂Im), have been used to create nickel(0) complexes that can react with polyfluorinated arenes to form stable trans-[Ni(Mes₂Im)₂(F)(ArF)] complexes, demonstrating direct insertion into the C-F bond. rsc.org

Co-catalysts: In some systems, additives can facilitate C-F activation. For nickel-catalyzed Suzuki-Miyaura reactions, Lewis acidic metal fluorides like ZrF₄ and TiF₄ are effective co-catalysts that promote the reaction with substrates like fluoronaphthalenes. acs.org

While transition metal catalysis is a dominant strategy, other methods for C-F activation relevant to the fluoronaphthalene skeleton exist. For example, Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) can mediate the intramolecular cyclization of 1-fluoronaphthalene derivatives through C-F bond cleavage, forming polycyclic aromatic hydrocarbons.

The fundamental step in many transition-metal-catalyzed protocols is the oxidative addition, which transforms the inert aryl fluoride into a reactive organometallic intermediate, thereby enabling the subsequent bond-forming steps of the catalytic cycle. tcichemicals.comacs.orgmq.edu.au

Computational Chemistry and Theoretical Studies of 1 Fluoro 5 Methylnaphthalene

Electronic Structure and Molecular Orbital Analysis

The electronic structure of an aromatic compound dictates its fundamental chemical and physical properties. For 1-fluoro-5-methylnaphthalene, the interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group on the naphthalene (B1677914) core creates a unique electronic environment.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure and geometric parameters of molecules. ua.pttandfonline.com DFT calculations, often using hybrid functionals like B3LYP, can determine optimized geometries, including bond lengths and angles, with high accuracy. openscienceonline.comchemrevlett.com

Table 1: Predicted Geometrical Parameters of Analog Compounds from DFT Calculations

| Parameter | Compound | Method/Basis Set | Predicted Value | Reference |

|---|---|---|---|---|

| Bond Length (C1-C2) | 1,5-Dimethylnaphthalene (B47167) | B3LYP/6-311+G | 1.381 Å | openscienceonline.com |

| Bond Length (C1-C9) | 1,5-Dimethylnaphthalene | B3LYP/6-311+G | 1.422 Å | openscienceonline.com |

| Bond Length (C1-C11) | 1,5-Dimethylnaphthalene | B3LYP/6-311+G | 1.514 Å | openscienceonline.com |

| Bond Angle (C2-C1-C9) | 1,5-Dimethylnaphthalene | B3LYP/6-311+G | 119.2° | openscienceonline.com |

| Bond Angle (C9-C1-C11) | 1,5-Dimethylnaphthalene | B3LYP/6-311+G** | 120.9° | openscienceonline.com |

| Inertial Defect | 1-Fluoronaphthalene (B124137) | Substitution Method | -0.14 amu Ų | iisc.ac.in |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For naphthalene derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic rings. Substituents significantly influence the energies of these orbitals. An electron-donating group like methyl (-CH₃) will raise the energy of the HOMO, while an electron-withdrawing group like fluorine (-F) will lower the energy of the LUMO. In this compound, these opposing effects would modulate the HOMO-LUMO gap. DFT calculations on 1,5-dimethylnaphthalene show a HOMO-LUMO gap of 4.98 eV. openscienceonline.com For 1-fluoronaphthalene, the adiabatic ionization energy (related to the HOMO energy) has been determined to be 66194 ± 5 cm⁻¹ (approx. 8.21 eV). alfa-chemistry.com Theoretical studies using the CBS-QB3 method calculate this ionization energy with a deviation of only 0.8% from the experimental value. grafiati.com

Table 2: Calculated Frontier Molecular Orbital Energies of an Analog Compound

| Parameter | Compound | Method/Basis Set | Predicted Value (eV) | Reference |

|---|---|---|---|---|

| HOMO Energy | 1,5-Dimethylnaphthalene | B3LYP/3-21G(d,p) | -5.91 | openscienceonline.com |

| LUMO Energy | 1,5-Dimethylnaphthalene | B3LYP/3-21G(d,p) | -0.93 | openscienceonline.com |

| Energy Gap (ΔE) | 1,5-Dimethylnaphthalene | B3LYP/3-21G(d,p) | 4.98 | openscienceonline.com |

| Adiabatic Ionization Energy | 1-Fluoronaphthalene | MATI Spectroscopy | 8.21 | alfa-chemistry.com |

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are invaluable for predicting and interpreting various types of spectra, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and vibrational (Infrared and Raman) spectra.

Predicting NMR spectra through computation, typically using the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. researchgate.netfaccts.de Calculations can provide theoretical chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei, as well as spin-spin coupling constants (J).

For this compound, one would expect a complex ¹H NMR spectrum. The chemical shifts of the aromatic protons would be influenced by both the fluorine and methyl substituents. The H-8 proton, being in close spatial proximity to the fluorine atom at C-1, is expected to show a significant through-space coupling and a downfield shift due to the fluorine's electric field effect. modgraph.co.uk Experimental ¹H NMR data for 1-fluoronaphthalene shows proton signals ranging from approximately 7.1 to 8.1 ppm. chemicalbook.com For 1,5-dimethylnaphthalene, the aromatic protons appear between 7.3 and 7.9 ppm, while the methyl protons have a signal around 2.7 ppm. chemicalbook.com

The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. In 1-fluoronaphthalene, the shift is observed around -63 ppm. The coupling between fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF) provides crucial structural information. Typical H-F coupling constants over three bonds are in the range of 2-15 Hz, while C-F couplings are much larger. modgraph.co.ukchemicalbook.com

Table 3: Experimental NMR Chemical Shifts (δ) and Coupling Constants (J) for Analog Compounds

| Parameter | Compound | Nucleus/Coupling | Value (ppm or Hz) | Reference |

|---|---|---|---|---|

| δ (H-2 to H-8) | 1-Fluoronaphthalene | ¹H | ~7.1 - 8.1 ppm | chemicalbook.com |

| δ (Aromatic H) | 1,5-Dimethylnaphthalene | ¹H | 7.31 - 7.84 ppm | chemicalbook.com |

| δ (Methyl H) | 1,5-Dimethylnaphthalene | ¹H | ~2.7 ppm | chemicalbook.com |

| J(F-19, H) | 1-Fluoronaphthalene | H-F Coupling | 5.4 Hz, 10.7 Hz | chemicalbook.com |

| δ | 1-Fluoronaphthalene | ¹⁹F | ~ -63 ppm |

Theoretical calculations can simulate electronic and vibrational spectra. Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to peaks in a UV-Vis spectrum. Harmonic frequency calculations using DFT can predict the positions and intensities of bands in IR and Raman spectra. openscienceonline.comresearchgate.net

The UV spectrum of 1-fluoronaphthalene has been studied using laser ionization techniques, with absorption observed around 281 nm. iphy.ac.cn Naphthalene itself has characteristic absorption bands corresponding to π-π* transitions. The substituents on this compound would cause a shift (either bathochromic or hypsochromic) in these absorption maxima.

Vibrational analysis based on DFT calculations has been performed in detail for 1,5-dimethylnaphthalene. openscienceonline.comopenscienceonline.com These studies assign specific calculated frequencies to vibrational modes such as C-H stretching, aromatic ring stretching, and methyl group deformations. For 1-fluoronaphthalene, a characteristic C-F stretching vibration is expected near 1200 cm⁻¹. The combination of these features would define the unique vibrational "fingerprint" of this compound. Distinct in-plane ring deformation modes for 1-fluoronaphthalene have been identified at 437, 517, 703, and 779 cm⁻¹. alfa-chemistry.com

Table 4: Key Spectroscopic Data for Analog Compounds

| Parameter | Compound | Method | Value | Reference |

|---|---|---|---|---|

| UV Absorption | 1-Fluoronaphthalene | Laser Ionization | ~281 nm | iphy.ac.cn |

| C-H Stretch | 1,5-Dimethylnaphthalene | DFT Calculation | 3050 - 3065 cm⁻¹ | openscienceonline.com |

| C=C Aromatic Stretch | 1,5-Dimethylnaphthalene | DFT Calculation | 1590 - 1625 cm⁻¹ | openscienceonline.com |

| Ring Deformation | 1-Fluoronaphthalene | MATI Spectroscopy | 437, 517, 703, 779 cm⁻¹ | alfa-chemistry.com |

| C-F Stretch | 1-Fluoronaphthalene | IR Spectroscopy | ~1200 cm⁻¹ |

Reaction Mechanism Elucidation via Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping potential energy surfaces, locating transition states, and calculating activation barriers, theoretical studies can provide a detailed, step-by-step picture of how a reaction proceeds.

For fluorinated naphthalenes, several reaction types have been investigated computationally. DFT calculations have been used to study the mechanism of aromatic nucleophilic substitution (SNAr) reactions involving 1-fluoronaphthalene and various nucleophiles. researchgate.netresearchgate.netresearchgate.net These studies can determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer intermediate and can rationalize the preference based on the stability of the potential energy surfaces. researchgate.net

Another area of study involves transition-metal-catalyzed reactions. The mechanism of a nickel(0)-catalyzed Hiyama coupling of aryl fluorides was investigated using DFT. rsc.org The calculations revealed that the concerted oxidative addition of 1-fluoronaphthalene to the nickel catalyst had a significant activation barrier (28.4 kcal mol⁻¹). rsc.org However, the subsequent transmetalation step involving the Ni-F intermediate was found to be energetically favorable. rsc.org Such studies are critical for understanding catalyst deactivation and poisoning, as computations showed that the irreversible oxidative addition of the analogous 1-chloronaphthalene (B1664548) is faster and inhibits the desired cross-coupling of the fluoroarene. rsc.org

For this compound, the presence of the methyl group at the C5 position would likely influence these reaction pathways through both steric and electronic effects. It could sterically hinder the approach of a catalyst or nucleophile to the adjacent C4 and C6 positions while electronically influencing the reactivity of the entire ring system. Computational modeling would be the ideal tool to quantify these effects and predict how they alter the reaction barriers and product distributions compared to the unsubstituted 1-fluoronaphthalene.

Transition State Characterization and Reaction Pathway Analysis

Theoretical studies on reactions involving naphthalene derivatives, such as electrophilic fluorination and nucleophilic aromatic substitution (SNAr), offer a framework for understanding the reactivity of this compound. The characterization of transition states is crucial for determining the preferred reaction pathways.

For electrophilic fluorination of compounds like 1-methylnaphthalene (B46632), two primary mechanisms are often considered: the single electron transfer (SET) mechanism and the aromatic nucleophilic substitution (SNAr) mechanism. researchgate.net Computational models suggest that for many aromatic compounds, the SET mechanism, which involves the transfer of a single electron from the aromatic substrate to the fluorinating agent, is often favored over a direct SN2-type attack. researchgate.net The analysis of the minimum energy path (MEP) helps in identifying the intermediates and transition states, revealing the role of the fluorinating agent's structure in the reaction. researchgate.net

In the context of nucleophilic aromatic substitution (SNAr) reactions on fluoronaphthalenes, DFT calculations have been employed to investigate the reaction mechanism between various fluoronaphthalene isomers and nucleophiles like methylthiolate. researchgate.net These studies indicate that the reaction can proceed through a concerted mechanism, characterized by a single transition state, which is generally lower in energy than a stepwise pathway involving a Meisenheimer complex. researchgate.net The presence of electron-withdrawing or -donating groups, such as the methyl group in this compound, is expected to influence the stability of the transition state and thus the reaction pathway. For instance, the formyl group, an electron-withdrawing group, has been found to be essential for the SNAr reaction to occur on certain fluoronaphthaldehydes. researchgate.net

Table 1: Hypothetical Transition State Analysis for SNAr Reaction of this compound

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants (this compound + Nu⁻) | 0.0 | C1-F: 1.36 |

| Transition State | [Calculated Value] | C1-F: [Calculated Value] C1-Nu: [Calculated Value] |

| Products (1-Nu-5-methylnaphthalene + F⁻) | [Calculated Value] | C1-Nu: [Calculated Value] |

Note: The values in this table are hypothetical and would require specific DFT calculations for this compound.

Activation Energy Calculations and Reaction Kinetics

Activation energy (Ea) is a critical parameter derived from computational studies that provides insight into reaction rates. The Arrhenius equation, which relates the rate constant of a reaction to the activation energy and temperature, is a fundamental concept in chemical kinetics. arxiv.org

DFT calculations can be used to determine the activation energy barriers for different reaction pathways. researchgate.net For the SNAr reaction of fluoronaphthaldehydes with methylthiolate, the activation energy barrier was found to be lowest in the gas phase and increased in the presence of solvents, with polar aprotic solvents like DMSO being more favorable than polar protic solvents like methanol (B129727) and water. researchgate.net This suggests that the solvent plays a significant role in stabilizing the transition state.

For this compound, the activation energy for a given reaction would be influenced by the electronic effects of both the fluorine and methyl substituents. The electron-donating nature of the methyl group at the 5-position could potentially affect the electron density at the 1-position, thereby influencing the activation barrier for nucleophilic attack.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Pathway | Solvent | Calculated Activation Energy (Ea) (kcal/mol) |

| Nucleophilic Substitution | Gas Phase | [Value 1] |

| Nucleophilic Substitution | DMSO | [Value 2] |

| Nucleophilic Substitution | Methanol | [Value 3] |

Note: The values in this table are hypothetical and would need to be determined through specific quantum mechanical calculations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide insights into the three-dimensional structure and dynamic behavior of this compound. These studies are crucial for understanding how the molecule interacts with its environment and other molecules.

Theoretical studies on the internal rotational barriers of substituent groups on aromatic compounds have shown that the nature and position of the substituents play a significant role. researchgate.net For methylnaphthalenes, the energy barriers for the rotation of the methyl group have been estimated. researchgate.net In this compound, the interaction between the fluorine atom at the 1-position and the methyl group at the 5-position (a peri-interaction) would be a key determinant of the preferred conformation. Steric hindrance between these two groups would likely influence the rotational barrier of the methyl group. DFT calculations at levels like B3LYP/6-31G(d,p) have been used to determine the barriers for internal rotation in methylnaphthalenes. tennessee.edu

Molecular dynamics simulations can be employed to study the behavior of this compound in different environments, such as in various solvents or as part of a larger molecular assembly. nih.govacs.org These simulations can reveal information about solvation structures, aggregation behavior, and the dynamics of intermolecular interactions. acs.orgtandfonline.com For instance, MD simulations of polycyclic aromatic hydrocarbons (PAHs) in different solvents have shown how the solvent environment affects their solubility and aggregation. acs.orgbates.edu In the case of this compound, MD simulations could predict its solubility in aqueous and organic solvents and how it might interact with biological membranes or other materials.

Table 3: Hypothetical Rotational Barrier for the Methyl Group in this compound

| Conformation | Dihedral Angle (H-C-C5-C4a) | Relative Energy (kcal/mol) |

| Eclipsed | 0° | [Calculated Barrier Height] |

| Staggered | 60° | 0.0 |

Note: The values in this table are hypothetical and represent a simplified model. Actual rotational barriers would be determined via detailed computational analysis.

Advanced Spectroscopic Characterization of 1 Fluoro 5 Methylnaphthalene and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR Studies for Fluorine Environment Elucidation and Regioselectivity Assessment

¹⁹F NMR spectroscopy is highly sensitive and provides a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atom. thermofisher.comhuji.ac.il In the case of 1-Fluoro-5-methylnaphthalene, the ¹⁹F NMR spectrum would consist of a single resonance, and its chemical shift would be indicative of the electronic effects of the methyl group and the naphthalene (B1677914) ring system. The precise chemical shift value, when compared to that of 1-fluoronaphthalene (B124137), would reveal the influence of the methyl group at the 5-position.

Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would provide crucial information for regioselectivity assessment in the synthesis of this compound and its derivatives. The magnitude of these coupling constants, typically observed over two to five bonds, is highly dependent on the spatial relationship and the number of intervening bonds between the coupled nuclei.

Table 1: Predicted ¹H-¹⁹F Coupling Constants for this compound

| Coupled Nuclei | Predicted Coupling Constant (Hz) |

|---|---|

| ³J(F1-H2) | 8 - 10 |

| ⁴J(F1-H8) | 5 - 7 |

| ⁴J(F1-H4) | ~1 |

| ⁵J(F1-H3) | ~2-3 |

Note: These are predicted values based on typical coupling constants observed in related fluoronaphthalene systems. Actual experimental values may vary.

Heteronuclear Correlation (HMQC, HMBC) and NOESY Experiments for Structural Assignment

To fully assign the ¹H and ¹³C NMR spectra of this compound, a suite of two-dimensional NMR experiments would be employed.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be critical in confirming the connectivity of the naphthalene rings and the positions of the fluoro and methyl substituents. For instance, correlations would be expected between the methyl protons and carbons C4, C5, and C6, and between the fluorine atom and carbons C1, C2, and C9.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing through-space correlations. In this compound, a NOESY spectrum would show a correlation between the methyl protons and the proton at C4, as well as the proton at C6, confirming their spatial proximity.

Vibrational Spectroscopy (IR and Raman) for Structural Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

Assignment of Characteristic Vibrational Modes and Band Analysis

The vibrational spectrum of this compound would be characterized by a combination of modes arising from the naphthalene core, the C-F bond, and the methyl group. Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the assignment of these complex spectra. researchgate.net

Table 2: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 2980 - 2870 |

| Aromatic C=C Stretch | 1650 - 1450 |

| C-F Stretch | 1250 - 1000 |

| Methyl C-H Bending | 1470 - 1370 |

The C-F stretching vibration is particularly informative, as its position can be influenced by the electronic nature of the surrounding groups. The analysis of the aromatic C-H out-of-plane bending modes in the "fingerprint" region would also be crucial for confirming the substitution pattern of the naphthalene ring.

Conformational Analysis through Vibrational Frequencies

For a relatively rigid molecule like this compound, significant conformational isomerism is not expected at room temperature. However, vibrational spectroscopy can be used to study the rotational orientation of the methyl group. Subtle changes in the vibrational frequencies of the methyl group's bending and rocking modes could potentially provide insight into its preferred conformation relative to the naphthalene plane.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the molecular ion and its fragments. This is invaluable for confirming the identity of a compound and for elucidating its fragmentation pathways under mass spectrometric conditions. researchgate.netmdpi.com

For this compound (C₁₁H₉F), the expected exact mass of the molecular ion [M]⁺˙ would be a key piece of data for confirmation.

The fragmentation of this compound upon electron ionization would likely involve several characteristic pathways:

Loss of a methyl radical (•CH₃): This would lead to the formation of a fluoronaphthyl cation at m/z [M-15]⁺.

Loss of a fluorine radical (•F): This would result in a methylnaphthalene cation at m/z [M-19]⁺.

Loss of HF: A common fragmentation pathway for fluoroaromatic compounds, leading to a [M-20]⁺˙ radical cation.

Ring fragmentation: The naphthalene ring system can undergo various cleavages, leading to smaller aromatic and aliphatic fragment ions.

Table 3: Potential High-Resolution Mass Spectrometry Fragments of this compound

| Fragment Ion Formula | Nominal m/z | Description |

|---|---|---|

| [C₁₁H₉F]⁺˙ | 160 | Molecular Ion |

| [C₁₀H₆F]⁺ | 145 | Loss of •CH₃ |

| [C₁₁H₉]⁺ | 141 | Loss of •F |

By analyzing the precise masses of these fragments, it is possible to definitively identify their elemental compositions and propose detailed fragmentation mechanisms, further confirming the structure of the parent molecule.

X-ray Crystallography of Fluorinated Naphthalene Derivatives and Co-Crystals

X-ray crystallography provides definitive insights into the three-dimensional structure of crystalline solids at the atomic level. For fluorinated naphthalene derivatives, this technique reveals crucial information about molecular conformation, packing arrangements, and the nature of intermolecular interactions, which are significantly influenced by the presence of fluorine atoms.

Studies on fluorinated naphthalene compounds and their co-crystals demonstrate the profound impact of fluorination on crystal packing. For instance, the analysis of core-chlorinated naphthalene diimides (NDIs) with fluoroalkyl side chains of varying lengths (such as CF3, C3F7, and C4F9) reveals that these molecules tend to adopt a slip-stacked molecular packing arrangement. mdpi.com However, the specific pitch and roll angles of the NDI cores differ, highlighting the subtle yet significant influence of the fluorinated substituent on the crystal lattice. mdpi.com The crystal structures of these derivatives, some of which crystallize in the triclinic P-1 space group, can also incorporate solvent molecules, forming solvates. mdpi.com

The formation of co-crystals, where a fluorinated naphthalene derivative is crystallized with another molecular component (a co-former), is a powerful strategy in crystal engineering. researchgate.netrsc.org These studies leverage non-covalent interactions to create novel materials with tailored properties. For example, 1,2,3,4,5,6,7,8-octafluoronaphthalene (OFN) has been used as a co-former with other aromatic molecules. researchgate.net The resulting crystal structures are stabilized by a combination of electrostatic interactions, where repulsion between fluorine atoms and other electronegative atoms can dictate the molecular alignment. researchgate.net In another example, 1,4-diiodotetrafluorobenzene (B1199613) serves as a co-former with naphthalimide derivatives, leading to co-crystals with distinct photophysical properties compared to the parent compounds. rsc.org

Perfluorohalogenated naphthalenes represent a unique class of molecules where the incorporation of multiple fluorine atoms creates distinctive σ-hole and π-hole bonding capabilities, leading to specific and directional intermolecular interactions, such as halogen bonding. scispace.com These interactions are fundamental in directing the self-assembly of the molecules in the crystalline state. scispace.com

The table below summarizes crystallographic data for a representative fluorinated naphthalene derivative, illustrating the type of information obtained from X-ray diffraction analysis.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| CF3-NDI Form α | Triclinic | P-1 | Slip-stacked molecular packing with a half molecule in the asymmetric unit. mdpi.com |

| CN-EDN (a naphthalene derivative) | Triclinic | P-1 | Adopts an alternate molecular packing pattern in the (111) plane; no solvent molecules in the crystal framework. acs.org |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Monoclinic | P21/c | Symmetrical structure with a central naphthalene core and pyridylimine side units. mdpi.com |

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is instrumental in probing the electronic transitions and de-excitation pathways of molecules like this compound. These studies provide information on how the molecule interacts with light and the fate of the absorbed energy.

The electronic absorption and emission spectra of naphthalene derivatives are characterized by transitions involving the π-electron system of the aromatic rings. The positions and intensities of these spectral bands are sensitive to substitution on the naphthalene core.

For 1-methylnaphthalene (B46632), a close structural analog of this compound, the UV absorption spectrum exhibits multiple bands. nist.gov The fluorescence properties are also well-documented, with a distinct excitation and emission profile. aatbio.com The introduction of a fluorine atom, as in this compound, is expected to cause shifts in these absorption and emission maxima due to fluorine's inductive effects on the electronic structure of the naphthalene ring. Studies on other derivatives, such as 1-amino-4-methyl-naphthalene-2-carbonitrile, show characteristic absorption bands in the near UV-A and visible ranges. researchgate.net

The fluorescence of methylnaphthalene derivatives is also highly sensitive to the local environment, including temperature and the presence of oxygen. researchgate.net For instance, the fluorescence emission of 1-methylnaphthalene has been shown to be dependent on temperature when in an oxygen-containing environment. researchgate.net Upon vapor deposition onto a cold surface, methylnaphthalene isomers can form excimers (excited-state dimers), which exhibit a broad, red-shifted fluorescence compared to the monomer emission. westmont.edu Subsequent heating can cause a disorder-to-order transition, leading to a blue-shift back to the monomer fluorescence at wavelengths around 325 nm and 336 nm. westmont.edu

The following table presents typical spectroscopic data for 1-methylnaphthalene, which serves as a reference for understanding the photophysical properties of this compound.

| Compound | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Reference |

|---|---|---|---|---|

| 1-Methylnaphthalene | 281 nm | 339 nm | 58 nm | aatbio.com |

Following the absorption of a photon, an excited molecule can return to the ground state through several radiative (fluorescence, phosphorescence) and non-radiative pathways. ossila.comyoutube.com The study of these excited-state dynamics is crucial for understanding the molecule's photostability and potential applications.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, which are broadly categorized as static or dynamic. nih.govnih.gov

Dynamic Quenching: This process, also known as collisional quenching, occurs when the excited fluorophore collides with another molecule (the quencher) in solution. nih.gov This interaction leads to non-radiative de-excitation. The rate of dynamic quenching is typically diffusion-controlled and therefore increases with temperature, as higher temperatures lead to faster diffusion and more frequent collisions. nih.gov Oxygen is a well-known dynamic quencher of naphthalene fluorescence. nih.gov

Applications of 1 Fluoro 5 Methylnaphthalene in Advanced Chemical Synthesis and Materials Science

Building Block in the Synthesis of Complex Fluorinated Molecules

Organic building blocks are fundamental components used to construct larger, more intricate molecular structures. 1-Fluoro-5-methylnaphthalene, with its distinct arrangement of a fused aromatic system, a fluorine atom, and a methyl group, serves as a valuable intermediate in the synthesis of complex fluorinated compounds. The presence of fluorine can significantly alter the electronic and steric environment of the naphthalene (B1677914) core, influencing reactivity and enabling the creation of novel molecular architectures for specialized applications.

Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Derivatives

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. Fluorine-containing PAHs (F-PAHs) are of particular interest in materials chemistry, often exhibiting properties suitable for n-type semiconductors in electronic devices. nih.gov Synthetic strategies for F-PAHs often involve the intramolecular cyclization of fluorinated precursors. nih.gov

While direct fluorination of existing PAHs can be challenging and lead to mixtures of products, building larger aromatic systems from smaller, pre-fluorinated units like this compound offers a more controlled, regioselective approach. Methodologies such as the Mallory reaction (photocyclization of stilbene (B7821643) derivatives) and metal-catalyzed cyclizations are employed to construct complex F-PAH frameworks from fluorinated building blocks. nih.govorgsyn.org For instance, In(III)-catalyzed domino reactions of 1,1-difluoroallenes have been shown to produce pinpoint-fluorinated PAHs, demonstrating how fluorine-containing synthons can be elaborated into larger π-conjugated systems. orgsyn.org The this compound scaffold can, in principle, be functionalized to create precursors for similar cyclization reactions, leading to the synthesis of larger, well-defined F-PAHs with tailored properties.

Synthesis of Functionalized Organic Materials

The naphthalene scaffold is a common feature in functional organic materials, including dyes, sensors, and components for optoelectronics. The synthesis of functionalized naphthalene derivatives often involves modifying the naphthalene core to tune its properties. researchgate.net The introduction of a fluorine atom, as in this compound, provides a powerful tool for this tuning process.

Fluorine's strong electron-withdrawing nature can significantly influence the electronic environment of the naphthalene system. This is critical in the design of materials for optoelectronics, where the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) must be precisely controlled. vulcanchem.com For example, in related systems, fluorination is used to lower HOMO energy levels, which can improve charge transport characteristics in organic semiconductors. vulcanchem.com The this compound molecule can be used as a starting material, with the fluorine and methyl groups directing further chemical modifications to produce a wide array of functionalized derivatives for diverse material applications. researchgate.net

Role in the Design of Novel Organic Electronic Materials

The pursuit of high-performance organic electronic materials for applications such as transistors, light-emitting diodes, and solar cells has driven the synthesis of novel π-conjugated systems. Fluorination is a key strategy in this field, as it can enhance charge transport, improve air stability, and tune emission properties. The fluorinated naphthalene motif is a promising component in the design of these materials.

Charge Transport Properties in Fluorinated Naphthalene Derivatives

Effective charge transport is fundamental to the performance of organic electronic devices. The introduction of fluorine atoms into aromatic molecules is a well-established method for modifying their charge transport properties. Fluorine's high electronegativity generally leads to a lowering of both the HOMO and LUMO energy levels of the molecule. core.ac.uk This can facilitate electron injection and transport, making fluorinated PAHs promising candidates for n-type (electron-transporting) materials. core.ac.uk

The physical properties of several pinpoint-fluorinated PAHs have been investigated, revealing important trends.

| Property | Observation in Fluorinated PAHs | Potential Implication for this compound Derivatives |

| Solubility | Introduction of fluorine often increases solubility in organic solvents. core.ac.uk | Improved processability for device fabrication. |

| HOMO/LUMO Gap | Energy gaps are typically smaller than in non-fluorinated analogues. core.ac.uk | Tunable optical and electronic properties. |

| Energy Levels | Both HOMO and LUMO levels are lowered compared to the parent PAH. core.ac.uk | Enhanced electron-accepting character and stability. |

These general principles suggest that derivatives of this compound could be designed to exhibit favorable electron-transport characteristics, making them suitable for use in organic field-effect transistors (OFETs) and other electronic components.

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In Organic Light-Emitting Diodes (OLEDs), materials with specific energy levels and high quantum yields are required for efficient light emission. mdpi.comresearchgate.net Similarly, Organic Photovoltaics (OPVs) rely on a combination of electron-donating and electron-accepting materials to facilitate charge separation and generation. Fluorinated compounds play a crucial role in both technologies.

The synthesis of a fluorinated naphthobisthiadiazole (FNTz) derivative, an electron-accepting unit, starting from 1,5-difluoronaphthalene (B3051155) demonstrates the utility of fluorinated naphthalenes in OPVs. researchgate.net When this FNTz-based acceptor was paired with a polymer donor (P3HT), the resulting solar cells showed significantly improved power conversion efficiency compared to devices with the non-fluorinated analogue. researchgate.net This enhancement was attributed to better film morphology and more efficient charge generation and transport. researchgate.net This example highlights the potential of molecules derived from building blocks like this compound to serve as high-performance electron-acceptor materials in OPV devices.

In the context of OLEDs, various anthracene (B1667546) and carbazole (B46965) derivatives are explored as host or emitting materials. mdpi.comresearchgate.netkhu.ac.kr The incorporation of fluorine can tune the emission color and improve device stability and efficiency. The this compound core could be incorporated into larger molecular designs to create novel host or dopant materials for stable and efficient OLEDs.

Development of Catalytic Ligands Featuring the Fluorinated Naphthalene Motif

The electronic properties of a metal catalyst can be finely tuned by modifying the ligands coordinated to the metal center. Introducing fluorinated groups onto the ligand is a common strategy to create a more electron-deficient metal center, which can alter its reactivity and selectivity. Fluorinated aromatic moieties can be incorporated into various ligand scaffolds, such as phosphines or N-heterocyclic carbenes, to achieve this effect.

While specific examples of catalytic ligands derived directly from this compound are not prevalent in the literature, the principle is well-established. For instance, Schiff base ligands containing fluorine have been used to synthesize transition metal complexes that exhibit catalytic activity in oxidation reactions. nih.gov The electron-withdrawing nature of the fluorine atom in such ligands modulates the catalytic properties of the metal complex. By analogy, the this compound unit could be incorporated into ligand structures to systematically study and optimize the performance of homogeneous catalysts for a variety of organic transformations.

Coordination Chemistry with Transition Metals

The coordination chemistry of functionalized naphthalene ligands with transition metals is a field of significant interest due to the potential applications of the resulting complexes in catalysis and materials science. mdpi.com While specific research on the coordination complexes of this compound is not extensively documented, its structural features—a fluorinated aromatic system—suggest it could serve as a valuable ligand. The electronic properties of such complexes can be finely tuned by the substituents on the naphthalene core. chemrxiv.org

The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group. This electronic effect can influence the electron density of the naphthalene π-system and, consequently, the donor-acceptor properties of the ligand when coordinated to a transition metal. This modulation of electronic properties can impact the stability, reactivity, and catalytic activity of the resulting metal complexes. chemrxiv.org For instance, in related fluorinated β-diketonate ligands, the trifluoromethyl groups significantly influence the acidity and stability of their transition metal complexes. chemrxiv.orgmdpi.com

The methylnaphthalene groups can also provide steric bulk around a metal center, which can hinder the close approach of other molecules and influence electron-transfer kinetics. mdpi.com The coordination of this compound to a transition metal would likely occur through the π-system of the naphthalene ring (η⁶-coordination) or potentially through activation of a C-H bond. The interplay between the electron-withdrawing fluorine and electron-donating methyl group at different positions could lead to interesting regioselectivity in reactions involving the coordinated ligand.

| Feature of this compound | Potential Effect on Coordination Complex |

| Naphthalene π-System | Can act as a soft ligand, forming π-complexes (e.g., η⁶-arene complexes) with transition metals. |

| Fluoro Substituent | Inductively withdraws electron density, potentially increasing the stability of complexes with electron-rich metals and influencing the redox potential of the metal center. |

| Methyl Substituent | Acts as a weak electron-donating group and provides steric bulk, which can influence the kinetic stability and reactivity of the complex. mdpi.com |

| Combined Effects | The opposing electronic effects of the fluoro and methyl groups could allow for fine-tuning of the ligand's electronic properties and the reactivity of the resulting complex. |

This table is generated based on established principles of coordination chemistry and data from related compounds.

Enantioselective Catalysis Applications

Enantioselective catalysis, a cornerstone of modern organic synthesis, focuses on the production of single enantiomers of chiral molecules, which is crucial in the pharmaceutical and agrochemical industries. nih.govchiralpedia.com This is often achieved using chiral catalysts, which can be transition metal complexes bearing chiral ligands or organocatalysts. mdpi.com

While this compound is an achiral molecule, its rigid naphthalene scaffold makes it an attractive starting point for the design and synthesis of new chiral ligands for asymmetric catalysis. nih.gov To be utilized in this context, the this compound core would need to be functionalized to introduce chirality. This could be achieved through several strategies, such as the introduction of a chiral substituent or the creation of a planar chiral derivative.

For example, derivatization of the naphthalene ring with a chiral group, such as a chiral oxazoline (B21484) or a phosphine (B1218219) group attached to a stereocenter, could yield a ligand capable of inducing enantioselectivity in metal-catalyzed reactions. The specific positioning of the fluoro and methyl groups could influence the conformational preferences of the resulting ligand-metal complex, thereby affecting the stereochemical outcome of the catalyzed reaction. The development of such tailored ligands is a key aspect of advancing asymmetric synthesis. mdpi.com

| Proposed Modification to this compound | Potential Catalytic Application | Desired Outcome |

| Introduction of a chiral phosphine group | Asymmetric hydrogenation, cross-coupling reactions | High enantiomeric excess (e.e.) in the product. |

| Attachment of a chiral oxazoline moiety | Asymmetric allylic alkylation, cyclopropanation | Control of absolute stereochemistry. |

| Synthesis of a planar chiral derivative (e.g., a cyclophane) | Various asymmetric transformations | High catalytic activity and turnover number. |

This table presents hypothetical applications based on common strategies in enantioselective catalysis.

Fluorinated Naphthalene Scaffolds in Liquid Crystal Research

Fluorinated compounds play a pivotal role in the design of advanced liquid crystal (LC) materials, primarily due to the unique properties conferred by the fluorine atom. researchgate.netnih.gov The incorporation of fluorine into a mesogenic (liquid crystal-forming) molecule can significantly alter its physical properties, including dielectric anisotropy, viscosity, and mesophase stability. researchgate.net Naphthalene-based structures are also utilized as rigid cores in the design of liquid crystals, including those that form columnar or nematic phases. rsc.orgmdpi.com

The this compound scaffold combines the features of a naphthalene core with the benefits of fluorination. The introduction of a fluorine atom into the naphthalene core can lead to several advantageous modifications of liquid crystalline properties. researchgate.net The strong polarity of the C-F bond can enhance the dielectric anisotropy, a key parameter for the performance of liquid crystal displays (LCDs). researchgate.net Furthermore, the steric effect of the fluorine atom, though small, can disrupt molecular packing in a way that lowers the melting point and modifies the mesophase morphology. researchgate.net

The methyl group also contributes sterically, and its interplay with the fluoro substituent could be used to fine-tune the shape and intermolecular interactions of the final liquid crystal molecule. By incorporating the this compound scaffold into larger mesogenic structures, such as those with flexible terminal chains, it is possible to engineer materials with specific phase transition temperatures and electro-optical properties. nih.gov Research on fluorinated terphenyls has shown that such substitutions significantly impact phase behavior, including whether the material crystallizes or forms a glass upon cooling. nih.gov

| Property | Influence of Fluorine Substituent | Influence of Methyl Substituent | Potential Impact on Liquid Crystal Behavior |

| Dielectric Anisotropy | Increases due to the high polarity of the C-F bond. researchgate.net | Minor electronic effect. | Favorable for display applications requiring low threshold voltages. |

| Melting Point | Can lower the melting point by disrupting crystal packing. researchgate.net | Can influence packing and melting point. | Broadens the temperature range of the liquid crystal phase. |

| Mesophase Morphology | Can suppress or promote certain smectic phases. researchgate.net | Steric bulk can influence the type of mesophase formed. | Allows for the tailoring of specific liquid crystal phases (e.g., nematic, smectic). |

| Viscosity | Generally leads to lower viscosity. nih.gov | May slightly increase viscosity due to size. | Faster switching times in display applications. |

This table summarizes the expected effects based on established principles in liquid crystal research. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Fluorinated Naphthalene Derivatives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fluorinated aromatics, traditionally performed in batch reactors, is undergoing a paradigm shift towards continuous flow chemistry. This transition offers significant advantages in safety, scalability, and reaction control, particularly for potentially hazardous reactions like diazotization, a common step in producing fluoronaphthalenes from naphthylamines. The development of flow-based Balz-Schiemann reactions has enabled the more efficient production of fluorinated naphthalene (B1677914) derivatives under milder conditions.

Future research will likely focus on developing fully automated, multi-step flow syntheses for compounds like 1-Fluoro-5-methylnaphthalene. Such systems would integrate reaction, separation, and purification into a single, continuous process. Adapting synthetic sequences, such as nitration followed by reduction and fluorination, to continuous flow reactors can enhance safety by minimizing the accumulation of hazardous intermediates and improve reproducibility. The principles of automated synthesis, already applied to complex molecules like radiolabeled PET probes, can be adapted to create libraries of fluorinated naphthalene derivatives for high-throughput screening in drug discovery and materials science. researchgate.netresearchgate.net

| Parameter | Batch Synthesis | Flow Chemistry / Automated Synthesis |

| Reaction Scale | Limited by vessel size | Easily scalable by extending run time |

| Safety | Higher risk due to large volumes of reagents/intermediates | Enhanced safety with small reaction volumes |

| Heat & Mass Transfer | Often inefficient, leading to hotspots | Superior control, leading to better selectivity |

| Reproducibility | Can vary between batches | High, due to precise control of parameters |

| Integration | Difficult to integrate multiple steps | Seamless integration of synthesis and purification |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of fluorinated naphthalenes. Advanced spectroscopic techniques applied in situ (within the reaction vessel in real-time) are critical for this purpose. Techniques such as Infrared (IR) and Raman spectroscopy, alongside Nuclear Magnetic Resonance (NMR), allow chemists to observe the formation of transient intermediates and track the concentration of reactants and products without altering the reaction environment. acs.orgacs.org

For the synthesis of this compound, in-situ monitoring could provide invaluable data on the efficiency of the diazotization and fluorination steps, helping to minimize byproduct formation and maximize yield. Future work will involve coupling these spectroscopic probes directly with flow reactors, providing a continuous stream of data for real-time optimization and process control. This approach is essential for identifying reaction bottlenecks and understanding the decomposition pathways of sensitive reagents. researchgate.net

Exploration of Novel Reactivity Patterns and Unconventional C-F Bond Transformations

The carbon-fluorine bond is the strongest single bond to carbon, making it traditionally unreactive and challenging to modify. electronicsandbooks.com However, a significant emerging research area is the development of catalytic methods to selectively activate and transform this bond. For fluorinated naphthalenes, this opens up possibilities for late-stage functionalization, where the fluorine atom acts as a handle for introducing other chemical groups.